
3-(1,3-Benzothiazol-2-yl)-1-(2-morpholin-4-ylethyl)-2,5-dihydropyrrol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Benzothiazol-2-yl)-1-(2-morpholin-4-ylethyl)-2,5-dihydropyrrol-2-amine is a complex organic compound that features a benzothiazole ring, a morpholine ring, and a dihydropyrrole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzothiazol-2-yl)-1-(2-morpholin-4-ylethyl)-2,5-dihydropyrrol-2-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Attachment of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions.
Formation of the Dihydropyrrole Ring: This step might involve cyclization reactions using appropriate precursors.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dihydropyrrole ring.
Reduction: Reduction reactions could be used to modify the benzothiazole or morpholine rings.
Substitution: Various substitution reactions can be performed on the aromatic rings or the morpholine nitrogen.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
科学的研究の応用
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Compounds with similar structures have been studied for their antimicrobial, antiviral, and anticancer activities.
Medicine
Drug Development: The compound could be a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry
Material Science:
作用機序
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
3-(1,3-Benzothiazol-2-yl)-1-(2-piperidin-4-ylethyl)-2,5-dihydropyrrol-2-amine: Similar structure but with a piperidine ring instead of a morpholine ring.
3-(1,3-Benzothiazol-2-yl)-1-(2-pyrrolidin-4-ylethyl)-2,5-dihydropyrrol-2-amine: Similar structure but with a pyrrolidine ring.
Uniqueness
The presence of the morpholine ring in 3-(1,3-Benzothiazol-2-yl)-1-(2-morpholin-4-ylethyl)-2,5-dihydropyrrol-2-amine might confer unique properties, such as increased solubility or specific biological activity, compared to similar compounds with different ring structures.
特性
分子式 |
C17H22N4OS |
|---|---|
分子量 |
330.4 g/mol |
IUPAC名 |
3-(1,3-benzothiazol-2-yl)-1-(2-morpholin-4-ylethyl)-2,5-dihydropyrrol-2-amine |
InChI |
InChI=1S/C17H22N4OS/c18-16-13(17-19-14-3-1-2-4-15(14)23-17)5-6-21(16)8-7-20-9-11-22-12-10-20/h1-5,16H,6-12,18H2 |
InChIキー |
KDMZDTMOAJZPJS-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCN2CC=C(C2N)C3=NC4=CC=CC=C4S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


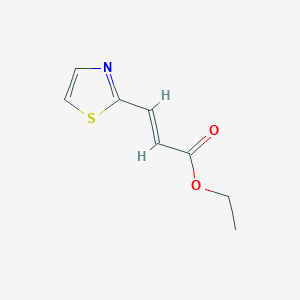
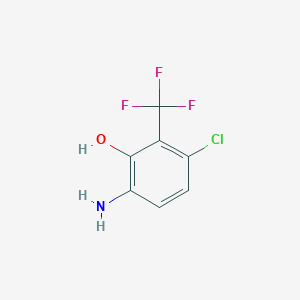
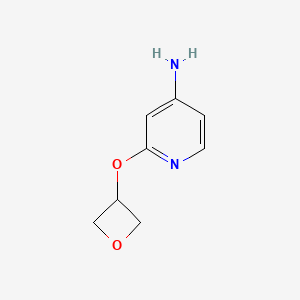

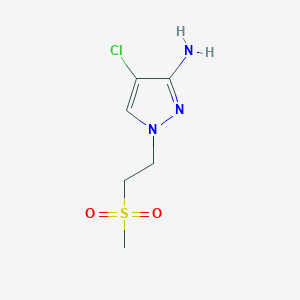
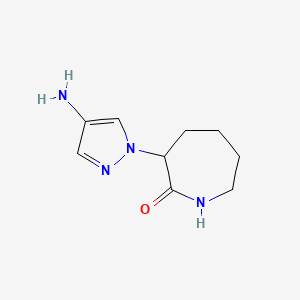
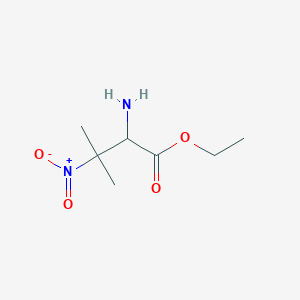
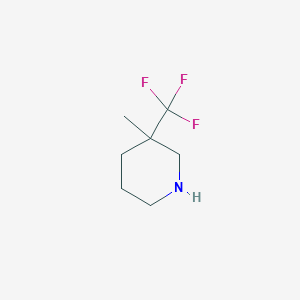
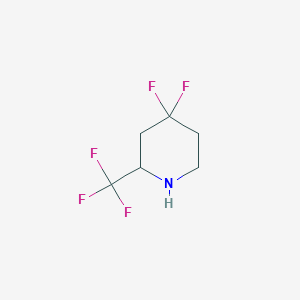
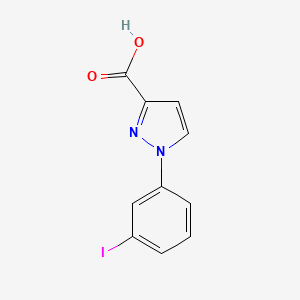
![5-(Thiophen-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13068038.png)
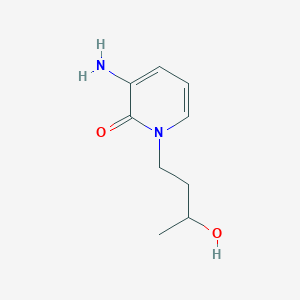
![3-[(3-Chlorophenyl)methoxy]-4-iodooxolane](/img/structure/B13068046.png)
![5-Amino-3-bromo-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13068049.png)
